molecular formula C9H10BrNO2 B038276 3-Amino-3-(2-bromophenyl)propanoic acid CAS No. 117391-48-7

3-Amino-3-(2-bromophenyl)propanoic acid

Cat. No. B038276
CAS RN: 117391-48-7
M. Wt: 244.08 g/mol
InChI Key: OETRFEPZCAGEMK-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromophenyl)propanoic acid is a chemical compound with the CAS Number: 117391-48-7 . It has a molecular weight of 244.09 . The IUPAC name for this compound is 3-(2-bromophenyl)-beta-alanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) . This indicates the presence of a bromophenyl group attached to a propanoic acid structure with an amino group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds participate in solution phase peptide synthesis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.09 . The compound has a melting point of 227 °C . The density is predicted to be 1.6±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Phthalocyanine Derivatives

3-Amino-3-(2-bromophenyl)propanoic acid: is utilized in the synthesis of phthalocyanine derivatives . These derivatives are significant due to their stability and electronic properties, making them suitable for use in photodynamic therapy for cancer treatment, as well as in materials for organic photovoltaic cells.

Development of Organic Semiconductors

The compound serves as a precursor in the development of organic semiconductors . Organic semiconductors are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Creation of Dye-Sensitized Solar Cells

Researchers use This compound in the creation of dye-sensitized solar cells (DSSCs) . DSSCs are a cost-effective alternative to traditional silicon-based solar cells, offering the potential for building-integrated photovoltaics.

Pharmaceutical Research

This compound is also a building block in pharmaceutical research . It can be used to develop new medicinal compounds, including antiviral drugs and antibiotics, by introducing the bromophenyl moiety into bioactive molecules.

Chemical Sensing and Detection

In chemical sensing, This compound can be employed to construct chemical sensors . These sensors can detect the presence of various substances, which is crucial in environmental monitoring and industrial process control.

Advanced Material Synthesis

The acid is instrumental in the synthesis of advanced materials . For instance, it can be used to create high-performance polymers and composites with enhanced mechanical and thermal properties.

Safety and Hazards

Safety data sheets suggest that contact with skin, eyes, or clothing should be avoided and adequate ventilation should be ensured when handling 3-Amino-3-(2-bromophenyl)propanoic acid . In case of contact, immediate medical attention is advised .

Future Directions

While specific future directions for 3-Amino-3-(2-bromophenyl)propanoic acid are not available, compounds with similar structures are used in the synthesis and characterization of other complex molecules . This suggests potential applications in various fields of research and development.

properties

IUPAC Name

3-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETRFEPZCAGEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345316
Record name 3-amino-3-(2-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117391-48-7
Record name 3-amino-3-(2-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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